2,3-Di-tert-butylphosphiran-1-amine
Description
Overview of Three-Membered Phosphorus Heterocycles in Contemporary Organic Chemistry
Three-membered heterocycles containing a phosphorus atom, known as phosphiranes, represent a unique and highly reactive class of organophosphorus compounds. wikipedia.orgwikipedia.org In the broader context of contemporary organic chemistry, phosphorus-containing heterocycles are of significant interest due to the vital role of phosphorus in biological processes and its utility in synthesis. researchgate.net The field of phosphirane chemistry, in particular, has seen rapid expansion, with extensive research dedicated to the synthesis, properties, and applications of these strained ring systems. ontosight.ai
Phosphiranes, as the phosphorus analogs of aziridines and epoxides, are valuable building blocks and intermediates. nih.govmsu.edu Their chemistry is foundational to the development of novel synthetic methodologies and the creation of complex molecular architectures. ontosight.ai The parent compound, phosphirane (C₂H₅P), was first synthesized in the 1960s, and since then, a vast number of substituted derivatives have been prepared and studied. wikipedia.orgontosight.ai These compounds serve as precursors to a variety of other organophosphorus compounds, including ligands for transition metal catalysis, polymers, and biologically active molecules. nih.govmit.edu The exploration of three-membered phosphorus heterocycles continues to be a vibrant area of research, driven by the potential to unlock new reactivity patterns and construct molecules with novel properties. researchgate.netacs.org
The Unique Structural Features of Phosphiranes and Their Implications for Reactivity
The chemistry of phosphiranes is dominated by their unique structural features, most notably the significant ring strain inherent in the three-membered ring. wikipedia.org The internal C-P-C bond angle in a phosphirane ring is approximately 49°, which is considerably more acute than the angles in analogous heterocycles like aziridines (C-N-C) or cyclopropanes (C-C-C, ~60°). wikipedia.org This high degree of angle strain leads to several important consequences for their reactivity.
Firstly, the strained ring makes phosphiranes thermodynamically unstable and thus highly reactive towards ring-opening reactions. msu.eduuu.nl These reactions can be initiated by nucleophiles or electrophiles, leading to a diverse array of functionalized open-chain phosphorus compounds. anu.edu.au The polarity of the P-C bond (Pδ+–Cδ−) often directs nucleophilic attack to the phosphorus atom, although attack at carbon can also occur, depending on the substituents and the nature of the nucleophile. anu.edu.au
Secondly, the geometry of the phosphirane ring results in a high inversion barrier at the phosphorus atom and an increased s-character of the phosphorus lone pair. wikipedia.org This increased s-character diminishes the nucleophilicity of the phosphorus atom, making it a weak nucleophile. wikipedia.org Consequently, phosphiranes are highly electrophilic and susceptible to attack by various nucleophiles. wikipedia.org The high reactivity also allows phosphiranes to undergo [2+1] cycloreversions, yielding olefins and highly reactive phosphinidene (B88843) intermediates. uu.nl The strategic placement of bulky substituents on the carbon atoms of the ring can provide steric protection, which can stabilize the strained ring system and allow for its isolation and study. wikipedia.org
Rationale for Academic Investigation of 2,3-Di-tert-butylphosphiran-1-amine
The specific structure of this compound presents a compelling case for detailed academic investigation. The rationale stems from the combination of a strained phosphirane core with two key substituents: bulky tert-butyl groups and a reactive amine moiety.
The two tert-butyl groups at the C2 and C3 positions are expected to confer significant steric hindrance. This steric bulk can enhance the kinetic stability of the otherwise reactive phosphirane ring, potentially allowing for easier handling and isolation. wikipedia.org Furthermore, the stereochemistry of the tert-butyl groups (i.e., cis or trans) would be expected to rigidly dictate the approach of reagents, leading to highly stereoselective reactions.
The exocyclic amine group attached to the phosphorus atom introduces a site of nucleophilicity and a handle for further functionalization. The presence of both a phosphorus atom and a nitrogen atom in such proximity suggests that this compound could be a valuable precursor for P,N-bidentate ligands. nih.gov Such ligands are of great interest in coordination chemistry and asymmetric catalysis. Ring-opening reactions initiated by the intramolecular amine or by external nucleophiles could provide a synthetic route to novel, chiral phosphine-amine ligands. nih.gov The interplay between the steric demands of the tert-butyl groups and the electronic influence of the amine substituent makes this molecule a rich target for studying fundamental aspects of phosphirane reactivity and for developing new synthetic tools.
Scope and Objectives of the Research Outline
The primary objective of a research program focused on this compound would be to synthesize this novel compound and to conduct a thorough investigation of its structural, spectroscopic, and reactive properties. The scope of this research would be structured to systematically explore its potential as a synthetic building block.
The key objectives would include:
Synthesis and Characterization: To develop a reliable and scalable synthetic route to both cis- and trans-isomers of this compound. This would involve detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) and structural elucidation, ideally through single-crystal X-ray diffraction.
Reactivity Studies: To investigate the reactivity of the phosphirane ring towards a variety of reagents. This includes thermal stability studies, reactions with electrophiles at the nitrogen or phosphorus atoms, and, crucially, nucleophilic ring-opening reactions to explore pathways to functionalized aminophosphines.
Coordination Chemistry: To explore the use of this compound and its derivatives as ligands for transition metals. The objective is to synthesize and characterize novel metal complexes and to evaluate their potential in catalytic applications, leveraging the unique steric and electronic properties conferred by the substituents.
Computational Analysis: To perform theoretical calculations to complement experimental findings. This would involve modeling the ground state structures, transition states for key reactions, and the electronic properties of the molecule to provide a deeper understanding of its reactivity and bonding.
Structure
2D Structure
3D Structure
Properties
CAS No. |
89982-58-1 |
|---|---|
Molecular Formula |
C10H22NP |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
2,3-ditert-butylphosphiran-1-amine |
InChI |
InChI=1S/C10H22NP/c1-9(2,3)7-8(12(7)11)10(4,5)6/h7-8H,11H2,1-6H3 |
InChI Key |
BQUWYTLGPWSVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(P1N)C(C)(C)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2,3 Di Tert Butylphosphiran 1 Amine3.1. Application of Nuclear Magnetic Resonance Nmr Spectroscopy for Phosphorus and Carbon Framework Analysis3.1.1. One Dimensional 1d Nmr Spectroscopic Techniques E.g., 1h, 13c, 31p Nmr 3.1.2. Two Dimensional 2d Nmr Spectroscopic Techniques for Correlational Studies3.2. Single Crystal X Ray Diffraction for Definitive Solid State Structure Determination3.3. Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis3.4. Infrared Ir and Raman Spectroscopy for Vibrational Mode Analysis
To provide the requested content, primary research detailing the synthesis and spectroscopic analysis of 2,3-Di-tert-butylphosphiran-1-amine would be required. Such data is essential for a scientifically accurate discussion of its NMR, X-ray crystallography, mass spectrometry, and vibrational spectroscopy characteristics.
Reactivity Patterns and Mechanistic Investigations of 2,3 Di Tert Butylphosphiran 1 Amine
Ring-Opening Reactions of Phosphiranes: Fundamental Principles and Regioselectivity
Phosphiranes are characterized by a high degree of ring strain, which makes them susceptible to ring-opening reactions. nih.gov These transformations are a central theme in their chemistry, providing pathways to more complex, functionalized organophosphorus compounds. nih.govontosight.ai The reactivity of the phosphirane ring is largely governed by the synergy between this inherent strain and the electronic nature of the substituents on both the phosphorus and carbon atoms. nih.gov
The regioselectivity of ring-opening—whether the reaction occurs at the phosphorus atom or one of the ring carbons—is a critical aspect. Phosphiranes can act as weak Lewis bases, reacting with a limited set of electrophiles to form phosphiranium ions. researchgate.netnih.gov These activated intermediates are highly prone to subsequent reactions. The course of the reaction, including the site of nucleophilic attack, is dictated by the nature of the reactants and the reaction conditions.
Nucleophilic Ring-Opening Pathways
Nucleophilic attack is a primary mechanism for the ring-opening of phosphiranes. In their ground state, phosphiranes are relatively weak Lewis bases. nih.gov However, upon quaternization to form phosphiranium salts, their electrophilicity is significantly enhanced, making them excellent substrates for nucleophilic ring-opening. nih.gov These reactions typically proceed via an S_N2 mechanism, involving backside attack by the nucleophile. libretexts.org The attack can occur at either the phosphorus atom or, more significantly for synthetic applications, at one of the carbon atoms of the ring, leading to the formation of functionalized phosphines. nih.gov The choice between P-centered and C-centered attack depends on the nucleophile, the solvent, and the substituents on the phosphirane ring.
The reaction of activated phosphiranes with nitrogen-containing nucleophiles provides a direct route to β-amino phosphines. Studies on phosphiranium salts with fluorinated benzyl (B1604629) groups on the phosphorus atom have shown that weak nitrogen nucleophiles can effectively open the ring. nih.gov This transformation allows for the creation of a C-N bond.
Catalyst-controlled regioselective ring-opening of other three-membered heterocycles, like epoxides, with nitrogen nucleophiles to form β-amino alcohols is a well-established method. rsc.orgnih.gov In these systems, cationic catalysts can direct the nucleophilic attack to a specific carbon atom. rsc.orgresearchgate.net While direct catalytic examples for 2,3-Di-tert-butylphosphiran-1-amine are not detailed, the principle of using amines to open activated three-membered rings is a fundamental pathway in heterocyclic chemistry. nih.govrsc.org
Oxygen-containing nucleophiles, such as alcohols and water, readily react with activated phosphiranium ions. These reactions predominantly occur at the phosphorus center, leading to cleavage of the P-C bond and formation of products like tertiary phosphine (B1218219) oxides. nih.govresearchgate.netnih.gov For instance, the reaction of P-F₅-benzyl phosphiranium salts with water was observed to be relatively fast, yielding the corresponding phosphine oxide without any products from C-centered ring-opening. nih.gov
In some cases, the P-N bond of related phosphorus heterocycles can be cleaved by simple alcohols. mdpi.com This reactivity highlights the susceptibility of bonds to phosphorus to be broken by oxygen nucleophiles, a process that can sometimes be reversible unless the resulting phosphine is trapped, for example, by sulfurization. mdpi.com
Sulfur-containing nucleophiles, which are generally more potent than their oxygen or nitrogen counterparts, are highly effective in the ring-opening of phosphiranium salts. msu.edulibretexts.org Thiophenols and 2-mercaptobenzothiazole (B37678) have been shown to react with activated phosphiranes to give C-centered ring-opened products in good yields. nih.gov The high reactivity of these nucleophiles allows the reactions to proceed efficiently, often at room temperature, to furnish β-thio functionalized phosphines. nih.gov This C-S bond-forming reaction underscores the utility of phosphiranium ions as electrophilic building blocks for creating diverse functionalized phosphines. nih.gov
Electrophilic Activation and Subsequent Ring Cleavage
The phosphorus atom in a phosphirane is a site of Lewis basicity, allowing it to react with electrophiles. This reaction, known as electrophilic activation, typically forms a phosphiranium cation. researchgate.netnih.gov This process dramatically increases the strain and electrophilicity of the ring, priming it for cleavage. Common electrophiles used for this purpose include strong acids and alkylating agents like methyl triflate. nih.gov The resulting phosphiranium ions are highly reactive intermediates that undergo further transformations. acs.org
While the protonation of related heterocycles like aziridines is well-studied, the reaction of phosphiranes with acids has been considered rare. researchgate.net However, recent studies on phosphiranes with bulky substituents, such as the 2,4,6-tri-tert-butylphenyl (Mes*) group, have established a distinct reactivity pattern upon protonation. acs.orgresearchgate.net
Treatment of these phosphiranes with a strong acid bearing a weakly coordinating anion, like triflic acid (HOTf), leads to a sequence of events initiated by protonation at the phosphorus atom. nih.govacs.org This generates a highly reactive P-H phosphiranium cation. nih.gov Instead of a simple nucleophilic attack on this intermediate, a more complex rearrangement occurs. The mechanism involves:
P-Protonation: The acid protonates the phosphorus atom to form a phosphiranium cation. nih.gov
P-C Bond Cleavage: The strained ring opens via cleavage of a P-C bond to generate the most stable possible carbocation. acs.org
Hydride Migration: A hydride shift from the phosphine moiety to the carbocation center occurs, resulting in the formation of a phosphenium ion. researchgate.netnih.govresearchgate.net
Cyclization: The highly reactive phosphenium ion then undergoes an intramolecular C-H activation with a nearby tert-butyl group, leading to the formation of a new, more stable five-membered phospholane (B1222863) ring system. acs.orgresearchgate.net
This entire process demonstrates that protonation can trigger a sophisticated cascade of ring-opening and rearrangement, ultimately transforming the strained three-membered ring into a more stable phospholane structure. acs.org Density functional theory (DFT) calculations have supported this proposed mechanism, highlighting the low energy barrier for the C-H activation step once the phosphenium ion is formed. researchgate.net
Phosphiranium Ion Intermediates and Their Reactivity
The chemistry of this compound is often initiated by the reaction of the phosphorus lone pair with electrophiles, leading to the formation of a phosphiranium ion intermediate. These cationic species are highly reactive due to the increased ring strain and the positive charge on the phosphorus atom. The subsequent reaction pathways are heavily influenced by the nature of the nucleophile and the substituents on the phosphirane ring.
Generally, phosphiranium ions can undergo nucleophilic attack at either the phosphorus atom or one of the ring carbon atoms. Attack at the phosphorus center leads to the opening of the phosphirane ring and the formation of a phosphine oxide or other P(V) species, a common pathway for many phosphiranium salts. libretexts.org However, the alternative, a C-centered ring-opening, offers a valuable route to β-functionalized phosphines. nih.gov
The regioselectivity of the nucleophilic attack is a delicate balance of steric and electronic factors. In the case of the phosphiranium ion derived from this compound, the two bulky tert-butyl groups on the carbon atoms of the ring would sterically hinder the approach of a nucleophile to these sites. This steric congestion would likely favor nucleophilic attack at the phosphorus atom. Conversely, the electron-donating nature of the amine substituent could influence the electronic properties of the ring and the phosphiranium ion intermediate.
Recent studies on related phosphiranium salts have shown that the nature of the quaternizing group on the phosphorus atom can be engineered to favor C-centered ring-opening. By introducing highly fluorinated benzyl groups, researchers have created phosphiranium salts with enhanced electrophilicity and stability, which promotes attack at the carbon atom by a range of weak nucleophiles. nih.gov While not specifically demonstrated for this compound, this principle suggests that appropriate derivatization could potentially unlock the C-centered reactivity of its corresponding phosphiranium ion.
The table below summarizes the expected reactivity of the phosphiranium ion derived from this compound based on general principles observed in related systems.
| Attacking Nucleophile | Expected Major Product Type | Rationale |
| Strong, hard nucleophiles (e.g., H₂O, OH⁻) | P-centered ring-opening (Phosphine oxide) | High propensity for attack at the electrophilic phosphorus center. libretexts.orgresearchgate.net |
| Soft, less hindered nucleophiles | Potential for C-centered ring-opening | Dependent on the electrophilicity of the phosphiranium ion and steric accessibility of the carbon atoms. nih.gov |
| Bulky nucleophiles | P-centered ring-opening | Steric hindrance from the tert-butyl groups would disfavor attack at the ring carbons. |
Radical Ring-Opening Polymerization Mechanisms
The high ring strain of phosphiranes makes them potential monomers for ring-opening polymerization (ROP), a powerful method for synthesizing phosphorus-containing polymers. Radical ring-opening polymerization (rROP) is a particularly interesting avenue, and computational studies have shed light on the feasibility of this process for phosphiranes and related phosphetanes.
The mechanism of rROP of phosphiranes is proposed to involve the attack of a carbon-centered radical at the phosphorus atom of the phosphirane ring. This attack leads to the formation of a transient, stretched phosphoranyl radical, which then undergoes homolytic cleavage of a P-C bond to open the ring and generate a new carbon-centered radical that can propagate the polymerization chain. researchgate.net
High-level ab initio calculations have indicated that the radical ring-opening of the three-membered phosphirane ring is a thermodynamically favorable process. researchgate.net The rate of this reaction is influenced by a balance between the strain of the transition state and the strain released upon ring opening. researchgate.net
While specific experimental data on the radical ring-opening polymerization of this compound is not available, the presence of the bulky tert-butyl groups would likely have a significant impact on the polymerization process. These groups could influence the stereochemistry of the resulting polymer and may also introduce steric hindrance that could affect the rate of propagation. Computational studies on related 1-tert-butylphosphetane have suggested that homolytic substitution at the phosphorus center could compete with the propagation step, potentially altering the microstructure of the polymer. nih.gov
Cycloaddition Reactions Involving the Phosphirane Ring
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The strained nature of the phosphirane ring in this compound suggests its potential participation in such reactions, either as a 2π component or as a precursor to a 1,3-dipole.
While there are no specific examples in the literature of cycloaddition reactions involving this compound itself, the general principles of cycloaddition chemistry can provide insights into its potential reactivity. wikipedia.org For instance, phosphiranes could potentially undergo [3+2] cycloadditions if they can be induced to open to form a phosphorus-containing 1,3-dipole. This could be achieved through thermal or photochemical activation.
Furthermore, the phosphorus-carbon bond of the phosphirane ring could act as a dipolarophile in reactions with 1,3-dipoles. The success of such a reaction would depend on the electronic nature of the phosphirane and the dipole.
A related example of a cycloaddition involving a phosphorus-containing ring with bulky substituents is the [4+2] cycloaddition reaction between 1,3-diphospha-2,4,5-tri-t-butylcyclopentadiene and 1,2,4-triphospha-3,5-di-t-butylcyclopentadiene. rsc.org This demonstrates that sterically hindered phosphacycles can indeed participate in cycloaddition reactions.
The feasibility of various cycloaddition pathways for this compound is summarized in the table below.
| Cycloaddition Type | Potential Role of the Phosphirane | Key Requirements and Considerations |
| [3+2] Cycloaddition | Source of a 1,3-dipole | Ring-opening to form a phosphorus-centered ylide or related dipolar species. |
| [2+1] Cycloaddition | 2π component | Reaction with a carbene or nitrene. |
| Reaction with 1,3-Dipoles | Dipolarophile | The P-C bond of the ring acts as the 2π component. |
Rearrangement Reactions and Isomerization Pathways
Phosphiranes can undergo a variety of rearrangement and isomerization reactions, driven by the release of ring strain. One notable transformation is the isomerization of secondary phosphirane complexes into terminal phosphinidene (B88843) complexes. This reaction represents a rare example of the isomerization of a P(III) derivative to a P(I) species and is thought to proceed through a mechanism analogous to the reductive elimination of alkanes from transition-metal hydrides. wikipedia.org
For this compound, a similar rearrangement could be envisioned, potentially triggered by heat or a suitable catalyst. Such a rearrangement would involve the cleavage of the P-N bond and the migration of a hydrogen atom, leading to the formation of a transient phosphinidene intermediate. This highly reactive species could then be trapped by various reagents.
Another potential isomerization pathway for phosphiranes is a 1,3-prototropic rearrangement, which has been observed in phosphaallyl systems. However, the energy barrier for such a migration in a C-P-C triad (B1167595) is generally high. In the context of this compound, the presence of the amine substituent introduces a P-N bond, and the possibility of rearrangements involving this bond should also be considered.
Role of Steric and Electronic Factors from tert-Butyl and Amine Substituents on Reactivity
The reactivity of this compound is profoundly influenced by the steric and electronic properties of its substituents: the two tert-butyl groups and the exocyclic amine group.
Steric Effects:
The most significant steric influence comes from the two bulky tert-butyl groups attached to the carbon atoms of the phosphirane ring. These groups create a sterically congested environment around the three-membered ring, which has several important consequences:
Shielding of the Ring Carbons: The tert-butyl groups sterically hinder the approach of nucleophiles to the ring carbons. As discussed in section 4.1.2.2, this steric hindrance is a key factor that would likely favor nucleophilic attack at the phosphorus atom of the corresponding phosphiranium ion.
Kinetic Stabilization: The steric bulk can provide kinetic stability to the phosphirane ring, preventing facile decomposition or polymerization.
Influence on Stereochemistry: In reactions that proceed through intermediates, such as radical ring-opening polymerization, the bulky substituents can direct the stereochemical outcome of the reaction.
Electronic Effects:
The electronic effects of the substituents also play a crucial role in modulating the reactivity of the phosphirane ring.
tert-Butyl Groups: As alkyl groups, the tert-butyl substituents are electron-donating through an inductive effect. This can increase the electron density on the carbon atoms of the ring.
Amine Substituent: The amine group attached to the phosphorus atom is also a strong electron-donating group due to the lone pair on the nitrogen atom. This has several implications:
Increased Nucleophilicity of Phosphorus: The electron-donating nature of the amine group enhances the nucleophilicity of the phosphorus atom, making it more reactive towards electrophiles.
The interplay of these steric and electronic factors is summarized in the table below.
| Substituent | Effect | Consequence on Reactivity |
| di-tert-butyl | Steric hindrance | - Shields ring carbons from nucleophilic attack.- Provides kinetic stability.- Influences stereochemistry of reactions. |
| Inductive electron donation | - Increases electron density on ring carbons. | |
| Amine | Electron donation (resonance and inductive) | - Enhances nucleophilicity of the phosphorus atom.- Modulates the reactivity of the phosphiranium ion. |
Computational and Theoretical Studies on 2,3 Di Tert Butylphosphiran 1 Amine
Quantum Chemical Calculations for Electronic Structure and Stability Analysis
Quantum chemical calculations are fundamental in elucidating the electronic structure and thermodynamic stability of 2,3-Di-tert-butylphosphiran-1-amine. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Coupled Cluster (CC) are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's properties. youtube.comrsc.org These calculations can determine the optimized molecular geometry, charge distribution, and the energies of molecular orbitals.
The stability of the phosphiran-1-amine is assessed by calculating its heat of formation and comparing it to isomeric structures or related compounds. rsc.org For instance, full geometry optimization using methods like the semi-empirical PM6 or more advanced ab initio calculations can find the most stable conformers by analyzing stationary points on the potential energy surface. bsu.by The electronic structure analysis involves examining the distribution of electrons, identifying regions of high and low electron density, which is crucial for predicting how the molecule will interact with other chemical species. nih.gov The use of dual-basis set approximations in self-consistent field (SCF) calculations, whether using HF or DFT, can provide highly accurate energies at a reduced computational cost, making the analysis of complex molecules like this more feasible. q-chem.com
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a powerful tool for investigating the intricate details of chemical reactions involving phosphirane systems. By focusing on the electron density rather than the many-electron wavefunction, DFT provides a computationally efficient yet accurate way to explore reaction mechanisms and identify transition states. nih.gov For a molecule like this compound, DFT calculations are particularly useful for studying its characteristic ring-opening reactions. nih.govresearchgate.net
DFT methods, often paired with basis sets like B3LYP/LanL2DZ, can optimize the geometries of reactants, products, and crucially, the transition states that connect them on the potential energy surface. nih.govresearchgate.net This allows for a detailed mapping of the reaction pathway. The analysis of frontier molecular orbitals (HOMO and LUMO) derived from DFT calculations helps in understanding the nucleophilic and electrophilic interactions that govern the reaction's progress. nih.gov Furthermore, techniques like the energy decomposition analysis-natural orbitals of chemical valence (EDA-NOCV) can be used to investigate the nature of the bonding in the transition states. researchgate.net
Energy Profiles and Activation Barriers for Ring-Opening Reactions
A key application of DFT in studying this compound is the calculation of energy profiles and activation barriers for its ring-opening reactions. These reactions are driven by the release of inherent ring strain. Computational studies map the energy of the system as it progresses from reactants to products, revealing the energy of any intermediates and the height of the energy barrier (activation energy) that must be overcome. nih.govresearchgate.net
For three-membered heterocyclic rings, the activation energy for nucleophilic ring-opening is a critical parameter determining reactivity. nih.gov DFT calculations have shown that for related cyclic amines, the activation barrier for a ring-opening process can be significantly lower than for other competing reactions, such as N-dealkylation. nih.gov The presence of bulky substituents, like the tert-butyl groups in this molecule, can sterically influence the reaction pathways, favoring cleavage at less hindered positions. nih.govmdpi.com The solvent effect is also an important consideration, as moving to more polar solvents can increase activation energies by stabilizing the nucleophile. nih.gov
Below is a representative data table illustrating calculated activation energies for the ring-opening of various three-membered heterocycles, providing context for the expected reactivity of phosphiranes.
Table 1: Calculated Activation Energies (ΔE≠) for Ring-Opening of C₆H₁₀Y Heterocycles
| Heterocycle (Y) | Activation Energy (kcal/mol) |
|---|---|
| NH (Aziridine) | 32.1 |
| PH (Phosphirane) | 21.2 |
| O (Oxirane) | 16.6 |
| S (Thiirane) | 9.6 |
Data sourced from studies using ZORA-OLYP/QZ4P level of theory. nih.gov
Analysis of Bond Dissociation Energies and Molecular Orbitals
The analysis of bond dissociation energies (BDEs) provides a quantitative measure of the strength of the chemical bonds within the this compound molecule. wikipedia.org BDE is defined as the standard enthalpy change required to break a bond homolytically, forming two radical species. wikipedia.orgyoutube.com These values are crucial for understanding the molecule's thermal stability and predicting which bonds are most likely to break during a reaction. BDEs can be calculated using high-level computational methods. ucsb.edulibretexts.orgresearchgate.net For a phosphirane ring, the BDEs of the P-N, P-C, and C-C bonds are of particular interest.
Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offers deep insights into the molecule's chemical reactivity. The energy and shape of the HOMO indicate the molecule's ability to act as an electron donor (nucleophile), while the LUMO indicates its ability to act as an electron acceptor (electrophile). For this compound, the HOMO is likely localized on the nitrogen and phosphorus atoms, making them susceptible to electrophilic attack, while the LUMO would be associated with the antibonding orbitals of the strained ring, making it susceptible to nucleophilic attack.
Table 2: Representative Homolytic Bond Dissociation Energies (BDEs) at 298 K
| Bond | BDE (kJ/mol) | BDE (kcal/mol) |
|---|---|---|
| CH₃-H | 439.3 ± 0.4 | 105.0 |
| CH₃CH₂-H | 423.0 ± 1.7 | 101.1 |
| (CH₃)₃C-H | 403.8 ± 1.7 | 96.5 |
| C-C (in ethane) | ~375 | ~90 |
| C-N (in methylamine) | ~356 | ~85 |
| P-H (in PH₃) | ~322 | ~77 |
Values are representative and sourced from general chemistry data. wikipedia.orglibretexts.org
Assessment of Ring Strain Energy (RSE) in Phosphirane Systems
Three-membered rings like phosphiranes are characterized by significant ring strain energy (RSE), which arises from the deviation of bond angles from their ideal values. This stored energy is a major driving force for the ring-opening reactions that characterize these molecules. rsc.orgresearchgate.net The RSE of phosphirane systems can be accurately assessed using computational methods.
Theoretical calculations, often employing homodesmotic or hyper-homodesmotic reactions, provide reliable RSE values. colab.wsmdpi.com In these hypothetical reactions, the number and types of bonds are conserved on both the reactant and product sides, which allows for the effective cancellation of errors and isolation of the strain energy. Studies have shown that the RSE is influenced by the heteroatom in the ring and any substituents. For instance, replacing a carbon atom in cyclopropane (B1198618) with a phosphorus atom affects the strain energy. While simple alkyl groups may have a minor influence, the bulky tert-butyl groups in this compound could modulate the RSE through steric interactions. rsc.org
Table 3: Comparison of Ring Strain Energies (RSE) in Saturated Three-Membered Rings
| Ring System | RSE (kcal/mol) |
|---|---|
| Cyclopropane | 27.5 |
| Aziridine | 27.0 |
| Oxirane (Epoxide) | 27.3 |
| Phosphirane | 19.8 |
| Thiirane | 19.8 |
Data represents values for parent, unsubstituted rings and can vary with computational method. rsc.orgcolab.ws
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties and conformational preferences of this compound. Theoretical calculations can generate predicted NMR (¹H, ¹³C, ³¹P) chemical shifts and coupling constants, as well as vibrational frequencies for IR and Raman spectroscopy. bsu.by These predicted spectra are invaluable for interpreting experimental data and confirming the molecule's structure.
Given the presence of two bulky tert-butyl groups and an amine substituent on the three-membered phosphirane ring, the molecule can exist in several different conformations. These relate to the relative orientations (cis/trans) of the tert-butyl groups and the inversion of the nitrogen atom. Computational methods can be used to perform a conformational search, calculating the relative energies of different stereoisomers and conformers to identify the most stable arrangements. nih.gov The dihedral angles and bond lengths of the lowest energy conformer, determined through geometry optimization, provide a detailed picture of the molecule's three-dimensional shape. nih.gov This information is critical for understanding its steric profile and how it will interact with other molecules.
Applications of 2,3 Di Tert Butylphosphiran 1 Amine in Advanced Organic Synthesis
Phosphiranes as Building Blocks for Complex Organophosphorus Compounds
The inherent ring strain of phosphiranes makes them "spring-loaded" synthons for the construction of a variety of organophosphorus compounds. nih.gov This reactivity is harnessed to create both acyclic and heterocyclic phosphorus-containing molecules.
Precursors to Functionalized Phosphines
Phosphiranes can be converted into functionalized phosphines through ring-opening reactions. These reactions can be initiated by nucleophiles or electrophiles, leading to the formation of phosphines with tailored functionalities. For instance, the reaction of phosphiranes with amide nucleophiles can yield P,N-bidentate ligands, which are valuable in coordination chemistry and catalysis. nih.gov The ability to introduce chirality at both the phosphorus and carbon atoms of the phosphirane ring offers a pathway to enantiomerically pure phosphine (B1218219) ligands. nih.gov
Synthesis of Heterocyclic Phosphorus Systems (e.g., Azaphospholes, Phosphinines)
Phosphiranes are key intermediates in the synthesis of various phosphorus-containing heterocycles. The ring tension within the phosphirane molecule drives their conversion into more stable cyclic systems. acs.orgacs.org
A notable application is the synthesis of aromatic 1H-1,2-azaphospholes and phosphinines. acs.orgacs.org This process involves the nucleophilic addition of a phosphiranide complex to alkynyl imines, forming a phosphirane intermediate. acs.org This intermediate then undergoes a transformation under mild conditions to yield 1H-1,2-azaphospholes. acs.org Further skeletal editing of these azaphospholes through a cascade process involving a [4+2] cycloaddition and elimination of a nitrogen moiety leads to the formation of phosphinine derivatives. acs.org
The synthesis of 1,2-azaphospholes and their derivatives is of significant interest due to their potential pharmacological activities, including antitumor properties. researchgate.net Various synthetic methods have been developed for the construction of these and related heterocyclic systems like 1,2-azaphosphorines and 1,2-azaphosphepines. researchgate.net
Utilization in Ring-Opening Polymerization (ROP) Strategies
Phosphiranes are recognized as potential precursors for polymers. nih.gov Their strained ring structure makes them suitable monomers for ring-opening polymerization (ROP). While the specific use of 2,3-Di-tert-butylphosphiran-1-amine in ROP is not extensively detailed in the provided results, the general reactivity of phosphiranes suggests their applicability in this area. Cationic ring-opening polymerization of related heterocyclic systems containing tertiary amine moieties has been demonstrated, indicating a potential pathway for the polymerization of aminated phosphiranes. researchgate.netrsc.org The presence of the amine group could influence the polymerization mechanism and the properties of the resulting polymer.
Phosphiranes as Synthons for Reactive Phosphorus Species (e.g., Phosphinidenes)
Phosphiranes can serve as precursors to highly reactive phosphorus species like phosphinidenes. nih.gov Phosphinidenes are the phosphorus analogues of carbenes and nitrenes and are valuable for the synthesis of various organophosphorus compounds. One strategy for generating phosphinidenes involves the thermal or photochemical decomposition of phosphirane derivatives.
A more controlled method for phosphinidene (B88843) transfer involves the use of transition metal catalysts. For example, an organoiron-catalyzed phosphinidene group transfer from a phosphinidene source, such as a dibenzo-7-phosphanorbornadiene, to an alkene can produce a new phosphirane. nih.gov This process highlights the reversible nature of phosphirane formation and its connection to phosphinidene chemistry. The use of an iron catalyst has been shown to be effective for the phosphiranation of electron-deficient olefins, expanding the scope of accessible phosphiranes. nih.gov
Stereochemical Control in Organophosphorus Transformations
The stereochemistry of organophosphorus compounds is crucial for their application in areas like asymmetric catalysis. researchgate.net P-stereogenic phosphiranes, which possess a chiral phosphorus center, are valuable building blocks for the synthesis of enantiomerically pure organophosphorus compounds. nih.gov
However, maintaining stereochemical integrity during transformations can be challenging. For example, the protonation of P-stereogenic phosphiranes with a strong acid like triflic acid has been shown to lead to ring-opening and the formation of phospholanium cations, but with a loss of the original stereochemistry at both the phosphorus and carbon centers. nih.gov This outcome underscores the importance of carefully selecting reaction conditions to control the stereochemical outcome of reactions involving phosphiranes. The development of stereospecific reactions is a key area of research in organophosphorus chemistry. researchgate.net
Coordination Chemistry of 2,3 Di Tert Butylphosphiran 1 Amine As a Ligand
Design Principles for Phosphorus and Nitrogen-Based Ligands
The design of P,N-ligands is a strategic endeavor aimed at creating molecules that can impart specific properties to a metal catalyst. The non-symmetrical nature of these ligands, possessing both a soft phosphorus donor and a hard nitrogen donor, allows for a unique electronic and steric environment around the metal center. nih.gov This dissimilarity is a key design feature, as the phosphorus and nitrogen atoms exert different electronic influences, particularly in their trans-positions within a coordination sphere. nih.gov
Key design principles for P,N-ligands include:
Modularity: The ability to independently modify the substituents on both the phosphorus and nitrogen atoms allows for the systematic tuning of the ligand's steric bulk and electronic properties. This modularity is crucial for optimizing a ligand for a specific catalytic reaction.
Electronic Asymmetry: The differing electronegativity and bonding characteristics of phosphorus and nitrogen create an electronically asymmetric environment. This can lead to preferential reaction pathways and improved selectivity in catalysis. nih.gov For instance, in palladium-catalyzed allylic substitution, P,N-ligands can induce effective electronic discrimination of the allylic termini. nih.gov
Steric Control: The size and arrangement of substituents on the ligand backbone dictate the steric environment around the metal. Bulky substituents can create a protective pocket around the active site, influencing substrate approach and enhancing selectivity. The presence of bulky groups, such as the tert-butyl groups in 2,3-Di-tert-butylphosphiran-1-amine, can also increase the stability of the resulting metal complexes. mdpi.com
Hemilability: The concept of hemilability, where one donor atom of a multidentate ligand can reversibly dissociate from the metal center, can be a valuable design element. This can open up a coordination site for substrate binding during a catalytic cycle.
The combination of these principles in P,N-ligand design has led to their successful application in a variety of metal-catalyzed reactions, often outperforming their symmetrical P,P- or N,N-ligand counterparts. nih.gov
Synthesis and Characterization of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound typically involves the reaction of the free ligand with a suitable metal precursor in an appropriate solvent. The choice of metal salt and reaction conditions can influence the final coordination geometry and stoichiometry of the complex. nih.gov
A general synthetic route involves the dropwise addition of an ethanolic solution of the metal salt (e.g., acetates or chlorides of transition metals) to an ethanolic solution of the ligand in a 1:2 metal-to-ligand molar ratio. nih.gov The reaction mixture is often refluxed for a period to ensure complete complexation, followed by cooling to induce precipitation of the solid complex. The resulting product can then be filtered, washed, and recrystallized. nih.gov
Table 1: General Synthetic Procedure for Transition Metal Complexes
| Step | Procedure |
| 1 | Dissolve the metal salt in ethanol. |
| 2 | Dissolve this compound in ethanol. |
| 3 | Add the metal salt solution to the ligand solution (typically in a 1:2 molar ratio). |
| 4 | Reflux the reaction mixture for a set period. |
| 5 | Cool the solution to allow for precipitation of the complex. |
| 6 | Filter, wash with a suitable solvent, and dry the solid complex. |
Characterization of the synthesized complexes is crucial to determine their structure and properties. A suite of analytical techniques is employed for this purpose:
Elemental Analysis (C, H, N): Provides the empirical formula of the complex, confirming the stoichiometry of the ligand and metal.
Infrared (IR) Spectroscopy: Identifies the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of key functional groups, such as the P-N and N-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Gives detailed information about the structure of the complex in solution. ³¹P NMR is particularly useful for probing the coordination of the phosphorus atom.
UV-Visible Spectroscopy: Provides insights into the electronic transitions within the complex and can help in determining the coordination geometry.
Magnetic Susceptibility Measurements: Determines the magnetic properties of the complex, which can indicate the oxidation state and spin state of the metal ion.
A key aspect of the coordination chemistry of this compound is its potential to act as either a monodentate or a bidentate ligand. byjus.com
Monodentate Coordination: In this mode, only one of the donor atoms, either the phosphorus or the nitrogen, coordinates to the metal center. byjus.comresearchgate.net This is more likely to occur when the metal center is sterically crowded or when a competing ligand is present. Coordination solely through the phosphorus atom has been observed in some phosphinomethylamine complexes in the solid state. tue.nl
Bidentate Coordination (Chelation): Here, both the phosphorus and nitrogen atoms of the same ligand molecule bind to the same metal center, forming a chelate ring. byjus.com This mode of coordination is often favored due to the chelate effect, which leads to enhanced thermodynamic stability. The formation of a five- or six-membered chelate ring is generally preferred. byjus.com For this compound, bidentate coordination would result in the formation of a four-membered ring, which can be strained.
The coordination mode adopted by the ligand can be influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. The equilibrium between monodentate and bidentate coordination can also exist in solution. researchgate.net
The phosphirane ring and the exocyclic amine group are the two key components of this compound that dictate its coordination behavior.
Phosphirane Ring: The three-membered phosphirane ring is a unique structural feature. The phosphorus atom in the phosphirane is a soft donor atom, making it well-suited for coordinating to soft transition metals. The strained nature of the three-membered ring can also influence the electronic properties of the phosphorus lone pair and its coordination ability. Phosphiranes are generally considered weak Lewis bases. nih.gov
Amine Moiety: The primary amine group (-NH₂) provides a hard nitrogen donor atom. Nitrogen's propensity to donate electrons makes it a good coordinating agent for a variety of transition metals. researchgate.net The presence of the amine group introduces the potential for P,N-bidentate coordination.
The interplay between the phosphirane phosphorus and the amine nitrogen allows this compound to act as a versatile ligand, capable of adapting its coordination mode to the specific requirements of the metal center.
Electronic and Steric Influence of the this compound Ligand on Metal Centers
The electronic and steric properties of a ligand are paramount in determining the reactivity and stability of the resulting metal complex. nih.govchemrxiv.org
Electronic Effects:
The electronic influence of this compound arises from the differing electronegativities and donor abilities of the phosphorus and nitrogen atoms. The phosphorus atom is generally a better σ-donor and π-acceptor compared to the nitrogen atom. This electronic disparity can have a significant impact on the electron density at the metal center. researchgate.net The electronic properties of the ligand can be further tuned by modifying the substituents on the nitrogen or the phosphirane ring, although in this specific molecule, they are fixed as hydrogen and tert-butyl groups, respectively.
Steric Effects:
The most prominent steric feature of this ligand is the presence of two bulky tert-butyl groups on the phosphirane ring. These groups exert significant steric hindrance around the phosphorus donor atom. This steric bulk can:
Influence Coordination Number: The steric demand of the ligand can favor lower coordination numbers at the metal center. mdpi.com
Create a Chiral Pocket: The arrangement of the bulky substituents can create a specific three-dimensional space around the metal's active site, which can be crucial for achieving high selectivity in catalysis.
Stabilize the Complex: The bulky groups can protect the metal center from unwanted side reactions, thereby increasing the stability of the complex. mdpi.com
Affect Reaction Rates: Steric hindrance can influence the rate of ligand substitution and other elementary steps in a catalytic cycle. For instance, increased steric bulk has been shown to accelerate reductive elimination in some palladium complexes. researchgate.net
Table 2: Summary of Electronic and Steric Influences
| Feature | Electronic Influence | Steric Influence |
| Phosphorus Atom | Soft σ-donor, potential π-acceptor | Influenced by the bulky tert-butyl groups |
| Nitrogen Atom | Hard σ-donor | Less sterically encumbered than the phosphorus |
| Tert-butyl Groups | Indirectly affect electronics via steric influence on geometry | High steric bulk, creates a defined pocket around the P-donor |
Potential in Catalytic Applications Involving Metal-Phosphirane Complexes
While specific catalytic applications of this compound are not extensively documented in the provided search results, the structural and electronic features of this ligand suggest its potential in various catalytic transformations. P,N-ligands, in general, have proven to be highly effective in a range of metal-catalyzed reactions. nih.gov
Potential areas of application for metal complexes of this compound could include:
Asymmetric Catalysis: The inherent chirality of the 2,3-disubstituted phosphirane ring, coupled with the P,N-bidentate framework, makes this ligand a candidate for asymmetric catalysis. The defined steric environment created by the tert-butyl groups could lead to high enantioselectivity in reactions such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
Cross-Coupling Reactions: Palladium complexes bearing P,N-ligands are widely used in cross-coupling reactions like Suzuki-Miyaura and Heck couplings. The electronic asymmetry of the P,N ligand can be beneficial in these processes. mdpi.com
Reactions Involving Ring-Opening: The strained phosphirane ring itself could potentially participate in catalytic cycles that involve ring-opening reactions. nih.gov
The development of catalysts based on this compound would require systematic screening in various catalytic reactions to identify its strengths and limitations. The modular design principles of P,N-ligands suggest that further modifications to the amine moiety could lead to a family of related ligands with tailored properties for specific catalytic applications.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2,3-Di-tert-butylphosphiran-1-amine in laboratory settings?
- Methodological Answer :
- Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
- Waste Management : Segregate waste into designated containers for phosphorous-containing compounds. Collaborate with certified waste disposal services to prevent environmental contamination .
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize degradation. Regularly monitor stability via NMR or HPLC .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Step 1 : Use a two-step approach: (i) lithiation of precursor substrates (e.g., tert-butyl-substituted amines) with n-BuLi in THF/hexane at –78°C, followed by (ii) phosphiranylation via slow addition of chlorophosphine derivatives under inert conditions .
- Step 2 : Monitor reaction progress by TLC (silica gel, hexane/EtOAc). Purify via column chromatography (gradient elution) and confirm purity by P NMR (δ range: +10 to +30 ppm) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H, C, and P NMR to confirm structure and assess steric effects from tert-butyl groups. P NMR is particularly sensitive to phosphorus environment changes .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via vapor diffusion (e.g., hexane/DCM). Analyze P–N bond lengths and torsion angles to evaluate ring strain .
Advanced Research Questions
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify decomposition thresholds.
- Hydrolytic Stability : Expose the compound to aqueous buffers (pH 4–10) at 25°C and 50°C. Monitor degradation via HPLC-MS and quantify half-life using kinetic modeling .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected P NMR shifts) for this compound?
- Methodological Answer :
- Hypothesis Testing : Compare experimental data with computational models (DFT calculations for NMR chemical shifts). For example, discrepancies in P shifts may arise from solvent effects or conformational flexibility .
- Controlled Replicates : Repeat syntheses with rigorously dried solvents and degassed conditions to rule out moisture/oxygen interference .
Q. How can this compound be evaluated as a ligand in transition-metal catalysis?
- Methodological Answer :
- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(0) precursors. Compare turnover frequencies (TOF) with bulkier ligands (e.g., tri-tert-butylphosphine).
- Structural Analysis : Perform X-ray diffraction on metal-ligand complexes to correlate steric parameters (Tolman cone angles) with catalytic activity .
Q. What methodologies identify reaction intermediates during the decomposition of this compound?
- Methodological Answer :
- In Situ Monitoring : Use stopped-flow IR or Raman spectroscopy to capture transient intermediates (e.g., phosphiranium ions).
- Trapping Experiments : Add nucleophiles (e.g., MeOH) to stabilize intermediates for isolation and characterization via MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
